2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
“2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and its derivatives involves various methods. One of the representative synthetic methods is a cyclocondensation reaction . The synthesis of “2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride” might involve similar methods, but specific synthesis procedures for this compound are not available in the retrieved papers.Scientific Research Applications
General Applications of Trifluoromethyl Compounds
Trifluoromethyl compounds are often used in pharmaceuticals and agrochemicals due to their ability to enhance the biological activity and stability of molecules. They can be found in medications for various conditions, including migraines and hereditary angioedema (HAE), which is caused by a mutation in the SERPING1 gene .
Potential Research Applications
Given its structural similarity to other trifluoromethyl compounds, 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride may have potential applications in:
Mechanism of Action
Target of Action
The primary target of 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride is the calcitonin gene-related peptide (CGRP) receptor . This receptor is found in the meningeal blood vessels and dura, which are pain-sensitive and innervated by peripheral sensory trigeminal nerves .
Mode of Action
2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride acts as a CGRP receptor antagonist . It binds to the CGRP receptor, preventing the neurotransmitter from activating the receptor . This inhibits the downstream effects of CGRP receptor activation .
Biochemical Pathways
Given its role as a cgrp receptor antagonist, it likely impacts pathways related to pain transmission and inflammation .
Result of Action
The molecular and cellular effects of 2-{2-[3-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride’s action are likely related to its antagonistic effect on the CGRP receptor. By blocking this receptor, the compound may reduce pain transmission and inflammation .
properties
IUPAC Name |
2-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO.ClH/c15-14(16,17)11-4-3-6-13(10-11)19-9-7-12-5-1-2-8-18-12;/h3-4,6,10,12,18H,1-2,5,7-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFDIAGWRMPLOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=CC=CC(=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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